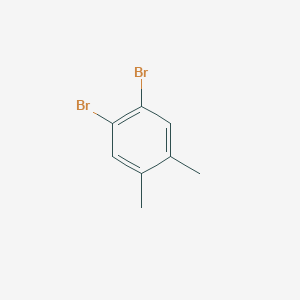

1,2-Dibromo-4,5-dimethylbenzene

Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in synthetic organic chemistry. iitk.ac.innih.gov Their significance stems from their ability to participate in a diverse range of chemical reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings rely heavily on aryl halides as starting materials. nih.gov

The reactivity of aryl halides is influenced by the nature of the halogen atom, with aryl iodides being the most reactive, followed by bromides and then chlorides. nih.gov This predictable reactivity allows for selective transformations in molecules containing multiple different halogen atoms. nih.gov Beyond cross-coupling, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles for forming new bonds. wikipedia.org Their utility extends to the synthesis of a vast number of molecules, from complex pharmaceuticals like ibuprofen (B1674241) and chloramphenicol (B1208) to specialty polymers and agrochemicals. iitk.ac.intaylorandfrancis.com

Overview of Dihaloarenes in Advanced Chemical Transformations

Dihaloarenes, aromatic compounds bearing two halogen atoms, offer an even broader scope for synthetic innovation. The presence of two reactive sites allows for sequential or double functionalization, enabling the construction of more complex molecular architectures. This makes them invaluable precursors for the synthesis of polymers and macrocycles. For instance, the polyaddition of bifunctional molecules is a key strategy in polymer chemistry, where dihaloarenes can act as monomers. advancedsciencenews.com

The regiochemistry of the two halogen atoms on the aromatic ring is crucial, as it dictates the geometry and properties of the resulting products. Ortho-dihaloarenes are common precursors for the generation of arynes, highly reactive intermediates used in cycloaddition reactions and the synthesis of complex aromatic systems. libretexts.org Dihaloarenes are also instrumental in the synthesis of conjugated polymers for organic electronics and optoelectronic devices. The ability to precisely introduce different functional groups at two defined positions on an aromatic ring makes dihaloarenes essential building blocks in materials science. chemimpex.com

Research Trajectories of 1,2-Dibromo-4,5-dimethylbenzene within Academic Disciplines

This compound , also known as 4,5-Dibromo-o-xylene, is a specific dihaloarene that has garnered attention in several areas of chemical research. scbt.com Its structure, featuring two adjacent bromine atoms and two electron-donating methyl groups, makes it a valuable intermediate for the synthesis of more complex molecules.

One primary research application of this compound is as a precursor in the synthesis of ligands for coordination chemistry and organometallic catalysis. The two bromine atoms can be substituted to introduce phosphine (B1218219) or other coordinating groups, leading to the formation of bidentate ligands. These ligands are crucial in creating catalysts for a variety of chemical transformations.

In materials science, this compound serves as a building block for organic semiconductors and other functional materials. chemimpex.com The dibromo functionality allows for its incorporation into polymeric structures through cross-coupling reactions, leading to materials with specific electronic and photophysical properties. The methyl groups can also influence the solubility and processing characteristics of these materials.

Furthermore, this compound is utilized in synthetic organic chemistry as a starting material for the construction of polycyclic aromatic systems and other complex organic molecules. The bromine atoms can be replaced through various substitution reactions, providing a versatile handle for molecular elaboration. ontosight.ai Research continues to explore new transformations and applications of this compound, driven by its utility as a readily available and reactive chemical intermediate. ontosight.ai

Properties and Synthesis of this compound

The physical and chemical properties of this compound, along with its synthetic preparation, are fundamental to its application in research.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | scbt.comsigmaaldrich.com |

| Molecular Weight | 263.96 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to almost white solid/crystal | tcichemicals.com |

| Melting Point | 85-89 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | ~255-260 °C | ontosight.ai |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and dichloromethane. | ontosight.ai |

| CAS Number | 24932-48-7 | sigmaaldrich.com |

Synthesis

The most common method for synthesizing this compound is through the electrophilic bromination of 1,2-dimethylbenzene (o-xylene). This reaction typically involves treating o-xylene (B151617) with bromine (Br₂) in the presence of a catalyst, such as iron powder, in a suitable solvent like dichloromethane. The temperature is often kept low to control the reaction rate and selectivity, minimizing the formation of over-brominated byproducts. The electron-donating nature of the two methyl groups directs the incoming bromine atoms to the adjacent positions on the aromatic ring. The crude product is often purified by recrystallization from ethanol or a mixture of ethanol and water to yield the pure compound.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIDDURGCAHERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179644 | |

| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24932-48-7 | |

| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024932487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dibromo-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromo-4,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dibromo 4,5 Dimethylbenzene

Established Laboratory Synthesis Routes

The laboratory-scale synthesis of 1,2-dibromo-4,5-dimethylbenzene predominantly relies on the direct bromination of o-xylene (B151617). This method has been extensively studied and optimized to control the formation of the desired isomer.

Electrophilic Aromatic Bromination of o-Xylene Derivatives

The primary route to this compound involves the electrophilic aromatic bromination of o-xylene. The methyl groups on the benzene (B151609) ring direct the incoming bromine atoms to the 4 and 5 positions.

The efficiency and selectivity of the bromination of o-xylene are highly dependent on the reaction conditions and the catalyst employed. Iron powder is a commonly used catalyst in this reaction. The use of a catalyst is essential for the reaction to proceed at a sufficient rate. googleapis.com Other catalysts that can be utilized include iodine, iron(III) bromide, iron(III) chloride, aluminum, aluminum bromide, and aluminum chloride. googleapis.comorgsyn.org The reaction is typically carried out by adding bromine dropwise to a mixture of o-xylene and the catalyst. orgsyn.org

A study on the bromination of o-xylene demonstrated that using a molar excess of bromine relative to o-xylene can enhance the yield of the desired product by preferentially reacting with the undesired 3-bromo-o-xylene (B48128) isomer to form dibromo-o-xylenes. google.com This process enriches the final mixture with 4-bromo-o-xylene, a precursor to this compound. google.com

Table 1: Catalyst Systems for Bromination of o-Xylene

| Catalyst | Role in Reaction |

| Iron (Fe) Powder | Common and effective catalyst. googleapis.comorgsyn.org |

| Iodine (I₂) | Can be used as a catalyst, sometimes in conjunction with iron. orgsyn.org |

| Iron(III) Bromide (FeBr₃) | A Lewis acid catalyst that can be used. googleapis.com |

| Aluminum Chloride (AlCl₃) | A Lewis acid catalyst that can be used. googleapis.com |

Precise control of the reaction temperature and appropriate solvent selection are critical for achieving high regioselectivity in the bromination of o-xylene. The reaction is often conducted at low temperatures, typically between -70°C and -10°C, to favor the formation of the 3,4-dimethyl-bromobenzene isomer over the 2,3-isomer. googleapis.comgoogle.com Conducting the reaction in complete darkness is also recommended to improve selectivity. googleapis.comgoogle.com

The reaction can be carried out in the absence of a solvent or in the presence of a suitable solvent. googleapis.com Solvents such as saturated aliphatic hydrocarbons or halogenated hydrocarbons that are unreactive under the reaction conditions and have a melting point below the bromination temperature are preferred. googleapis.com One patent suggests that using liquid sulfur dioxide as a solvent can also enhance yields and minimize by-product formation. google.com

Table 2: Effect of Temperature on Isomer Ratio in Bromination of o-Xylene

| Reaction Temperature (°C) | Molar Ratio (3,4-isomer : 2,3-isomer) |

| 20 | 94.8 : 5.2 |

| 0 | 96.5 : 3.5 |

| -20 | 99.0 : 1.0 |

| -27 | 99.2 : 0.8 |

Data sourced from patent EP 0492594 A1. googleapis.com

After the reaction is complete, the crude product mixture requires purification to isolate the this compound. A common procedure involves washing the reaction mixture with water and a dilute solution of sodium hydroxide (B78521) or sodium bisulfite to remove any remaining bromine and acidic byproducts. orgsyn.org

Steam distillation can be employed to separate the brominated xylenes (B1142099) from non-volatile impurities. orgsyn.org Near the end of the steam distillation, a waxy solid, presumed to be a dibromo-o-xylene, may collect in the condenser. orgsyn.org The organic layer is then separated and dried over a desiccant like calcium chloride. orgsyn.org Final purification is typically achieved by vacuum distillation, collecting the fraction that boils at the appropriate temperature for this compound. orgsyn.org Recrystallization from ethanol (B145695) or ethanol/water mixtures is another effective method for obtaining pure crystals of the product.

Bromination of Dimethylbenzene Analogs: Comparative Studies

Comparative studies on the bromination of different dimethylbenzene (xylene) isomers and their analogs provide insights into the electronic and steric effects influencing the reaction. For instance, a study comparing the benzylic tetrabromination of 2,5-dimethylterephthalonitrile (B47689) and 1,4-dimethylbenzene (p-xylene) revealed significant differences in reaction kinetics. researchgate.net The presence of the electron-withdrawing nitrile groups in 2,5-dimethylterephthalonitrile resulted in a slower bromination reaction compared to the unsubstituted p-xylene (B151628). researchgate.net

Similarly, the electronic properties of substituents on the benzene ring affect the reactivity towards electrophilic bromination. Methoxy groups, being stronger electron donors than methyl groups, further activate the benzene ring towards electrophilic substitution. This increased reactivity can be observed in the bromination of dimethoxybenzene analogs.

Industrial Scale Synthesis Considerations

The industrial production of this compound generally follows similar synthetic principles as the laboratory methods but on a larger scale. Key considerations for industrial synthesis include cost-effectiveness, safety, and environmental impact. While the use of solvents like liquid sulfur dioxide can improve selectivity, its volatile and poisonous nature poses significant challenges for industrial application due to environmental and safety concerns. epo.org Therefore, solvent-free or more environmentally benign solvent systems are often preferred.

The optimization of catalyst loading and recovery is also crucial for industrial processes to minimize costs. researchgate.net The simplicity of the workup procedure and the potential for catalyst recycling are important factors in developing an economically viable industrial synthesis. researchgate.net

Advanced Reactivity and Mechanistic Investigations of 1,2 Dibromo 4,5 Dimethylbenzene

Halogen Atom Functionalization Pathways

1,2-Dibromo-4,5-dimethylbenzene, also known as 4,5-dibromo-o-xylene, is a versatile aromatic compound characterized by the presence of two bromine atoms on adjacent carbons of a dimethyl-substituted benzene (B151609) ring. This substitution pattern provides a rich platform for a variety of chemical transformations, allowing for the selective functionalization of the halogenated positions. The reactivity of this compound is central to the synthesis of more complex molecular architectures.

Nucleophilic Substitution Reactions with Varied Reagents (e.g., Sodium Iodide)

While aryl halides are generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions unless activated by strong electron-withdrawing groups, the bromine atoms of this compound can participate in certain displacement reactions. One notable example is the Finkelstein-type reaction with sodium iodide. This reaction, typically driven by the precipitation of the less soluble sodium bromide in a suitable solvent like acetone, can facilitate the exchange of bromine for iodine. The resulting 1,2-diiodo-4,5-dimethylbenzene (B1606497) can be a valuable intermediate for subsequent coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition metal-catalyzed processes.

Reductive Debromination and Hydrogenation Processes (e.g., Zinc in Acetic Acid)

The bromine atoms of this compound can be removed through reductive debromination. A common laboratory method involves the use of zinc metal in the presence of an acid, such as acetic acid. In this process, zinc acts as a reducing agent, transferring electrons to the aryl halide. The reaction proceeds through a series of steps involving the formation of an organozinc intermediate, which is then protonated by the acetic acid to yield the debrominated product, o-xylene (B151617). This transformation is a useful method for the selective removal of halogen atoms when desired.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, enabling the construction of complex molecular frameworks.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. harvard.edunih.gov This reaction is particularly effective for creating aryl-aryl bonds. nih.gov this compound can be coupled with arylboronic acids or their esters in the presence of a palladium catalyst and a base to form substituted biaryl compounds. The reaction typically proceeds in a stepwise manner, allowing for the sequential substitution of the two bromine atoms. This controlled reactivity enables the synthesis of unsymmetrical biaryl derivatives by using different boronic acids in a two-step sequence. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. harvard.edu

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst | Base | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1-Bromo-2-phenyl-4,5-dimethylbenzene | Variable |

| 1-Bromo-2-phenyl-4,5-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 1-(4-Methoxyphenyl)-2-phenyl-4,5-dimethylbenzene | Variable |

Beyond the Suzuki coupling, this compound is a competent substrate in a variety of other transition metal-mediated coupling reactions. These reactions offer alternative pathways for forming new bonds at the halogenated positions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov this compound can react with organozinc compounds to form C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents and is known for its tolerance of a wide range of functional groups. The coupling of this compound with organostannanes in the presence of a palladium catalyst provides another route to substituted aromatic compounds.

Heck Coupling: While less common for aryl dibromides in a single step, the Heck reaction can be employed to couple this compound with alkenes to form substituted styrenes. The reaction typically involves a palladium catalyst and a base.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. umb.edu It can be used to introduce alkynyl groups onto the this compound core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be reacted with primary or secondary amines to produce N-aryl derivatives.

The choice of a specific coupling reaction depends on the desired final product and the compatibility of the functional groups on the coupling partners.

Generation of Aryne Intermediates (e.g., Benzyne (B1209423) via Dehydrohalogenation with n-Butyllithium)

The treatment of this compound with a strong base, such as n-butyllithium, can lead to the formation of a highly reactive aryne intermediate, specifically 4,5-dimethylbenzyne. This process occurs via a dehydrohalogenation mechanism. The strong base first abstracts a proton from a position ortho to one of the bromine atoms, followed by the elimination of a bromide ion to form the benzyne. This transient intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions, providing a powerful method for the synthesis of highly substituted aromatic rings. The aryne pathway offers a distinct mode of reactivity compared to transition metal-catalyzed cross-coupling reactions. acs.org

Mechanistic Elucidation of Aryne Formation

The generation of an aryne, specifically 4,5-dimethylbenzyne, from this compound is a critical reaction that proceeds through a dehydrohalogenation mechanism. This process typically requires a strong base to abstract a proton from the aromatic ring, followed by the elimination of a bromide ion.

Commonly employed strong bases for this transformation include sodium amide (NaNH₂) or lithium diisopropylamide (LDA). tcichemicals.com The reaction is initiated by the abstraction of a proton from one of the carbons adjacent to a bromine-substituted carbon. This proton abstraction is facilitated by the electron-withdrawing inductive effect of the adjacent bromine atom, which increases the acidity of the aromatic protons.

The resulting aryl anion is a transient species that readily undergoes elimination of a bromide ion from the adjacent carbon. This elimination step leads to the formation of the highly reactive 4,5-dimethylbenzyne intermediate, characterized by a strained triple bond within the aromatic ring. tcichemicals.com The formation of the aryne can be confirmed by trapping reactions with dienes, such as furan (B31954), which yield characteristic Diels-Alder cycloaddition products. tcichemicals.com

Alternative methods for aryne generation that avoid the use of very strong bases have also been developed. For instance, 2-(trimethylsilyl)aryl triflates can react with fluoride (B91410) salts, like cesium fluoride, to produce arynes under milder conditions. tcichemicals.com Another approach involves the decomposition of diazonium salts derived from corresponding anthranilic acids. tcichemicals.com

Trapping Reactions and Product Characterization

The fleeting existence of 4,5-dimethylbenzyne necessitates the use of trapping agents to isolate and characterize stable products, thereby confirming its formation. Arynes are potent electrophiles and dienophiles, readily participating in a variety of reactions.

One of the most definitive methods for trapping arynes is through a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. Dienes such as furan or cyclopentadiene (B3395910) are excellent trapping agents. When 4,5-dimethylbenzyne is generated in the presence of furan, it undergoes a cycloaddition to form a bicyclic adduct, 1,4-epoxy-5,8-dimethyl-1,4-dihydronaphthalene. The structure of this adduct can be unequivocally determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing concrete evidence for the transient existence of the aryne.

Beyond cycloadditions, arynes can be trapped by nucleophiles. In the presence of a nucleophilic species, a nucleophilic addition to one of the carbons of the triple bond occurs, followed by protonation to yield a substituted aromatic product. The regioselectivity of this addition is influenced by the electronic nature of the substituents on the aryne.

Furthermore, arynes can undergo insertion into σ-bonds, although this is a less common reaction pathway. core.ac.uk The diverse reactivity of arynes, including cycloadditions, nucleophilic additions, and insertion reactions, has been harnessed to synthesize complex aromatic and heterocyclic molecules. core.ac.uk

Methyl Group Transformation Reactions

Oxidative Derivatization to Carboxylic Acids or Aldehydes (e.g., Potassium Permanganate)

The methyl groups of this compound can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This reaction is a characteristic transformation for alkylbenzenes, where the benzylic position is susceptible to oxidation. masterorganicchemistry.com The reaction typically requires heating the substrate with an aqueous solution of KMnO₄.

The mechanism of this oxidation is complex and is thought to involve a free-radical process. masterorganicchemistry.com The initial step is believed to be the abstraction of a hydrogen atom from the benzylic position by the permanganate ion. masterorganicchemistry.com This generates a benzylic radical, which is then further oxidized. Regardless of the length of the alkyl chain, it is cleaved at the benzylic position, and the benzylic carbon is oxidized to a carboxylic acid, provided it has at least one hydrogen atom. masterorganicchemistry.com In the case of this compound, both methyl groups can be oxidized to form 4,5-dibromophthalic acid.

Under carefully controlled, milder conditions, it is sometimes possible to achieve partial oxidation to the corresponding aldehydes. However, with a powerful oxidant like KMnO₄, the reaction generally proceeds to the more stable carboxylic acid oxidation state. youtube.comyoutube.com The intermediate aldehyde is susceptible to further oxidation to the carboxylic acid under the reaction conditions. youtube.com

Table 1: Oxidation of Alkylbenzenes with Potassium Permanganate

| Starting Material | Product |

| Toluene | Benzoic Acid |

| Ethylbenzene | Benzoic Acid |

| This compound | 4,5-Dibromophthalic Acid |

| tert-Butylbenzene | No reaction |

This table is for illustrative purposes and shows the general outcome of the oxidation of alkylbenzenes with KMnO₄.

Radical Bromination at Benzylic Positions (e.g., with Azobisisobutyronitrile)

The methyl groups of this compound can undergo free-radical substitution at the benzylic positions. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often with light or heat as a catalyst.

The reaction mechanism proceeds via a free-radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to form nitrogen gas and two isobutyronitrile (B166230) radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of this compound. This step is favored due to the stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring. The benzylic radical then reacts with a molecule of NBS to form the brominated product (1,2-dibromo-4-(bromomethyl)-5-methylbenzene) and a succinimidyl radical. The succinimidyl radical can then react with HBr (a byproduct) to regenerate a bromine radical, continuing the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to the aromatic ring. Depending on the stoichiometry of the reagents, it is possible to achieve mono-, di-, tri-, or even tetrabromination of the two methyl groups.

Chemo- and Regioselectivity in Multi-functionalized Systems

Influence of Methyl Substituents on Reaction Kinetics and Selectivity

The two methyl groups on the benzene ring of this compound exert a significant influence on the kinetics and selectivity of its reactions. These electron-donating groups activate the aromatic ring towards electrophilic substitution, although the presence of the two deactivating bromine atoms moderates this effect.

In reactions involving the aromatic ring, the methyl groups direct incoming electrophiles to the ortho and para positions. However, in this compound, all available positions on the ring are substituted. Therefore, electrophilic aromatic substitution is not a typical reaction for this compound unless it involves displacement of one of the existing substituents, which would require harsh conditions.

The methyl groups have a more pronounced effect on the reactivity of the bromine atoms and the benzylic positions. For instance, in the formation of the 4,5-dimethylbenzyne, the electron-donating nature of the methyl groups can influence the rate of proton abstraction by the strong base.

Furthermore, studies on the oxidation and pyrolysis of dimethylbenzenes have shown that the relative positions of the methyl groups affect reactivity. For example, 1,2-dimethylbenzene has been observed to have a higher reactivity than 1,3- and 1,4-dimethylbenzene under certain oxidation conditions. researchgate.net This is attributed to the specific reaction pathways available to the ortho-isomer, such as the formation of o-xylylene. researchgate.net While this specific study was on o-xylene, the principles regarding the influence of the proximate methyl groups on reactivity are relevant.

In benzylic bromination, the presence of two methyl groups offers multiple sites for reaction. The selectivity for mono- versus di-substitution at a single methyl group, and the relative reactivity of the two methyl groups, can be influenced by steric factors and the stability of the intermediate radicals.

Comparison of Reactivity Trends with Other Halogenated and Substituted Analogs

The reactivity of this compound is influenced by the interplay of electronic and steric effects conferred by its substituents. To understand its chemical behavior, it is instructive to compare its reactivity with that of its isomers and other analogs containing different halogens or substitution patterns. Such comparisons are particularly relevant in reactions like electrophilic aromatic substitution and cross-coupling reactions.

The electronic properties of the substituents on the benzene ring are a primary determinant of reactivity. Methyl groups are known to be activating substituents in electrophilic aromatic substitution reactions because they are electron-donating through an inductive effect. researchgate.net Conversely, halogens are generally deactivating due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. researchgate.net

In the case of this compound, the two electron-donating methyl groups enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. However, the two deactivating bromine atoms counteract this effect to some extent. The net reactivity of the molecule is a sum of these opposing influences. masterorganicchemistry.com

Steric effects also play a crucial role. The spatial arrangement of the bromine and methyl groups can hinder the approach of reactants to the aromatic ring, thereby slowing down reaction rates. wikipedia.orgnumberanalytics.com This steric hindrance can also influence the regioselectivity of reactions, favoring substitution at less crowded positions. wikipedia.org

To illustrate these trends, the following sections provide a comparative analysis of this compound with its analogs based on available research findings.

Reactivity Comparison with Xylene Isomers

The position of the methyl groups on the benzene ring significantly affects the rate of reaction. A study on the gas-phase reaction of bromine atoms with xylene isomers provides insight into their relative reactivities.

| Isomer | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| o-xylene | 7.53 × 10⁻¹⁴ |

| m-xylene | 3.77 × 10⁻¹⁴ |

| p-xylene (B151628) | 6.43 × 10⁻¹⁴ |

| Data sourced from a kinetic study of Br atom reactions with xylenes (B1142099). rsc.org |

These results indicate that o-xylene is the most reactive of the isomers in this specific reaction, followed by p-xylene and then m-xylene. This trend can be attributed to the combined electronic and steric effects of the methyl groups influencing the stability of the reaction intermediates.

Influence of Alkyl and Halogen Substituents on Bromination Rates

Further insights can be gained by examining the bromination rates of various alkylbenzenes. Research has systematically investigated the structural effects on these reactions.

| Alkylbenzene | Relative Reactivity (Benzene = 1) |

| Ethylbenzene | Higher than Benzene |

| Isopropylbenzene | Higher than Benzene |

| tert-Butylbenzene | Higher than Benzene |

| Qualitative comparison based on general principles of electrophilic aromatic substitution. nsf.gov |

When comparing halogenated analogs, the nature of the halogen atom is critical. For electrophilic aromatic substitution, the reactivity of halobenzenes follows the order:

Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene

This trend is a result of the balance between the inductive and resonance effects of the halogens.

Comparative Reactivity in Cross-Coupling Reactions

In transition-metal-catalyzed cross-coupling reactions, which are common for aryl halides, the reactivity order of the carbon-halogen bond is typically the reverse of that for electrophilic substitution:

C-I > C-Br > C-Cl

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

The strategic placement of two bromine atoms ortho to each other on a dimethyl-substituted benzene (B151609) ring makes 1,2-Dibromo-4,5-dimethylbenzene a valuable starting material for constructing elaborate organic molecules. These bromine atoms can be readily converted into other functional groups or used directly in cross-coupling reactions, paving the way for diverse synthetic pathways.

Building Block for Oligomers and Polymers

This compound is a valuable monomer for the synthesis of advanced polymers and oligomers. The two bromine atoms serve as handles for various cross-coupling reactions, such as Suzuki or Stille coupling, allowing the aromatic unit to be incorporated into long-chain structures. This process enables the creation of materials with tailored electronic and photonic properties, finding potential applications in advanced electronics.

Synthesis of Functionalized Triptycene Derivatives via Diels-Alder Reactions

A significant application of this compound is in the synthesis of triptycenes, which are rigid, three-dimensional molecules with a distinctive paddlewheel shape. nih.gov The synthesis typically proceeds through the in-situ generation of a highly reactive intermediate known as 4,5-dimethylbenzyne. This is achieved by treating the starting dibromo compound with a strong base or an organometallic reagent.

The generated 4,5-dimethylbenzyne is an excellent dienophile and readily undergoes a [4+2] cycloaddition, or Diels-Alder reaction, with a suitable diene. ucalgary.canih.gov When anthracene (B1667546) is used as the diene, the reaction occurs at its central ring to form the characteristic bicyclo[2.2.2]octatriene skeleton of a triptycene. stackexchange.com This method allows for the creation of triptycenes functionalized with two methyl groups on one of the aromatic rings, providing a scaffold for building more complex, three-dimensional molecular structures. mdpi.comencyclopedia.pub

Preparation of Bis(trimethylsilyl)benzene Derivatives

This compound is used as a starting material for the synthesis of 1,2-bis(trimethylsilyl)-4,5-dimethylbenzene. This transformation involves the replacement of both bromine atoms with trimethylsilyl (B98337) (SiMe₃) groups.

The synthesis of 1,2-bis(trimethylsilyl)-4,5-dimethylbenzene can be effectively achieved using Grignard-type reactions. One approach involves the use of highly reactive Rieke-Magnesium (MgR). In this method, this compound reacts with chlorotrimethylsilane (B32843) (Me₃SiCl) and Rieke-Magnesium in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. However, this specific reaction can result in low to moderate yields, ranging from 10% to 40%. The entrainment method, which uses 1,2-dibromoethane (B42909) as an entrainer for magnesium, is another viable Grignard-type procedure for this class of transformation. These methods provide a convenient route to silylated benzene derivatives.

| Method | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Rieke-Magnesium | This compound, MgR, Me₃SiCl | THF | Room Temp. | 10-40% |

While 4,5-dimethylbenzyne can be generated directly from this compound, the corresponding 1,2-bis(trimethylsilyl)-4,5-dimethylbenzene derivative serves as an alternative and often more manageable precursor to this reactive intermediate. The trimethylsilyl groups can facilitate the generation of the benzyne (B1209423) under different, sometimes milder, conditions compared to the starting dihalogenated compound. This provides chemists with greater flexibility and control in planning syntheses that rely on benzyne intermediates, such as the construction of triptycenes.

Development of Electron-Deficient Acene Derivatives

The development of electron-deficient polycyclic aromatic hydrocarbons, or acenes, is a significant area of materials science, as these compounds are promising candidates for n-type semiconductors. This compound can serve as a foundational building block for such molecules. The bromine atoms can be used as anchor points for annulation reactions, where additional rings are fused onto the initial benzene core to build larger acene structures. Furthermore, the inherent electron-withdrawing properties of the bromine atoms, or of other functional groups introduced via their substitution, can help to lower the electron density of the resulting π-system. This modulation of electronic properties is crucial for creating materials suitable for applications in organic electronics. nih.gov

Advanced Materials Development

The strategic placement of bromine atoms and methyl groups on the benzene ring of this compound makes it a valuable precursor in the development of advanced materials. Its reactivity allows for the construction of complex organic molecules and polymers with specific functionalities, catering to the demands of modern electronics, photonics, and the synthesis of specialized chemical structures.

Tailored Properties for Electronics and Photonics

This compound serves as a fundamental building block in the synthesis of organic materials designed for electronic and photonic applications. The bromine atoms provide reactive sites for cross-coupling reactions, a cornerstone of modern organic electronics, enabling the extension of conjugated systems. This is crucial for tuning the electronic properties of materials, such as their conductivity and energy levels, to suit specific device requirements.

The development of organic semiconductors is a key area where this compound is utilized. For instance, its derivatives can be employed in the creation of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethyl substitution on the benzene ring influences the solubility and processing characteristics of the resulting polymers and small molecules, which is a critical factor in the fabrication of large-area and flexible electronic devices.

Furthermore, the specific substitution pattern of this compound can be exploited to control the molecular packing and morphology of thin films, which directly impacts charge transport and device performance. Research in this area focuses on synthesizing novel conjugated polymers and dendrimers where the electronic and photophysical properties are precisely controlled through the strategic incorporation of this and similar aromatic building blocks.

Synthesis of Specialty Chemicals and Functionalized Scaffolds

The versatility of this compound extends to the synthesis of a wide array of specialty chemicals and complex molecular scaffolds. ontosight.ai The two bromine atoms can be selectively or fully substituted, offering a pathway to a variety of functionalized derivatives.

One significant application is in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a vast range of applications, including gas storage, separation, and catalysis. The dibromo-dimethylbenzene core can be functionalized with coordinating groups, such as carboxylic acids, which then act as linkers to connect metal ions or clusters, forming the extended network structure of the MOF. The properties of the resulting MOF, such as pore size and chemical environment, can be tuned by the choice of the organic linker.

Another important application is the synthesis of phthalocyanines. For example, this compound can be used to synthesize alkylamino zinc(II) phthalocyanines. sigmaaldrich.comalkalisci.com These molecules have potential applications as photosensitizers in photodynamic therapy. sigmaaldrich.comalkalisci.com

The compound is also a precursor for generating benzyne intermediates through dehydrohalogenation. These highly reactive species can then undergo various cycloaddition reactions to form complex polycyclic aromatic systems. Furthermore, it can be used in the synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene (B1280883) through a reaction with azobisisobutyronitrile. sigmaaldrich.comalkalisci.com

The following table provides examples of specialty chemicals and functionalized scaffolds synthesized from this compound and its derivatives, highlighting the versatility of this compound in advanced organic synthesis.

| Starting Material | Reagents/Conditions | Product | Application/Significance |

| This compound | n-Butyllithium | Benzyne intermediate | Synthesis of complex polycyclic aromatic compounds. |

| This compound | Azobisisobutyronitrile | 1,2-dibromo-4,5-bis(dibromomethyl)benzene | Intermediate for further functionalization. sigmaaldrich.comalkalisci.com |

| This compound | Appropriate reagents | Alkylamino zinc(II) phthalocyanines | Potential as photosensitizers in photodynamic therapy. sigmaaldrich.comalkalisci.com |

| 4-Bromo-1,2-dimethylbenzene | Diazotization of 3,4-xylidine, followed by reaction with CuBr/HBr | 4-Bromo-1,2-dimethylbenzene | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| 1,2-Bis(trimethylsilyl)benzene | Iridium-mediated C-H activation, then CuBr₂ | Bromo-functionalized 1,2-bis(trimethylsilyl)benzene | Precursor for luminophores and Suzuki coupling reactions. nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic Analysis of Derivatives and Reaction Products

Spectroscopy is a cornerstone in the analysis of organic compounds. For derivatives of 1,2-dibromo-4,5-dimethylbenzene, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating their complex structures and confirming the outcomes of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms in derivatives of this compound can be determined.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For the parent this compound, the molecular symmetry dictates a simple spectrum. One would anticipate two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a single singlet in the aliphatic region for the six equivalent protons of the two methyl groups.

In derivatives formed from reactions at the bromine sites, the ¹H NMR spectrum becomes more complex and informative. For instance, in a hypothetical monosubstitution reaction where one bromine atom is replaced by another group, the symmetry is broken. This would result in two distinct signals for the aromatic protons and potentially two separate signals for the methyl groups, depending on the nature and size of the new substituent.

In the case of disubstituted products, such as those from Suzuki or Stille coupling reactions, the resulting spectra would reflect the structure of the newly formed biaryl or heterocyclic systems. For comparison, the ¹H NMR spectrum of 2,5-bis(thiophen-2-yl)-1,4-dimethylbenzene, a product from a similar dibromoxylene isomer, shows characteristic signals for both the xylene and thiophene (B33073) ring protons, providing a model for what to expect.

Table 1: Illustrative ¹H NMR Data for a Substituted Dimethylbenzene Derivative

| Proton Type | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | ~7.54 | Doublet | Protons on a substituted aromatic ring, adjacent to another proton. |

| Aromatic CH | ~7.20 | Triplet of doublets | Protons on a substituted aromatic ring with multiple couplings. |

| Aromatic CH | ~7.05 | Doublet of doublets | Protons on a substituted aromatic ring with two different adjacent protons. |

| Methyl CH₃ | ~2.30 | Singlet | Protons of the methyl groups on the benzene (B151609) ring. |

Note: Data is illustrative and based on related substituted xylene compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. For this compound, due to its symmetry, one would expect four distinct signals: two for the non-equivalent aromatic carbons attached to hydrogen, one for the bromine-substituted carbons, and one for the methyl-substituted carbons. The carbon atoms of the methyl groups would also produce a single signal in the aliphatic region of the spectrum. sigmaaldrich.com

The analysis of ¹³C NMR spectra is particularly useful for confirming the successful substitution at the C-Br bonds. The chemical shifts of the carbons directly bonded to bromine (ipso-carbons) are significantly different from those bonded to hydrogen or other carbon-based functional groups. For example, in the ¹³C NMR spectrum of 1,2-dimethylbenzene (o-xylene), four signals are observed, indicating four different carbon environments. sigmaaldrich.com Upon bromination to form this compound, the chemical shifts of the bromine-bearing carbons would be distinctly altered.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound and a Hypothetical Derivative

| Carbon Type | Compound | Predicted Chemical Shift (δ, ppm) |

| C-Br | This compound | 120-130 |

| C-CH₃ | This compound | 135-140 |

| C-H | This compound | 130-135 |

| CH₃ | This compound | 19-25 |

| C-R (new group) | Hypothetical Derivative | Varies widely based on substituent |

| C-CH₃ | Hypothetical Derivative | 135-145 |

| C-H | Hypothetical Derivative | 130-140 |

| CH₃ | Hypothetical Derivative | 19-25 |

Note: These are predicted ranges. Actual values can vary based on solvent and other experimental conditions.

Should this compound be used as a precursor for organofluorine or organosilicon compounds, ¹⁹F and ²⁹Si NMR spectroscopy would be essential characterization tools.

¹⁹F NMR Spectroscopy: Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. If fluorinated substituents were introduced, ¹⁹F NMR would provide distinct signals for each unique fluorine environment. The chemical shifts would be highly sensitive to the electronic environment, and through-bond or through-space coupling to nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) would provide invaluable structural information.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is used to characterize organosilicon compounds. The natural abundance of the ²⁹Si isotope is low (4.7%), and it has long relaxation times, which can make the technique challenging. nist.gov However, modern NMR methods can overcome these limitations. For a derivative of this compound containing a silyl (B83357) group (e.g., -Si(CH₃)₃), a characteristic signal would appear in the ²⁹Si NMR spectrum, confirming the presence and electronic environment of the silicon atom. nist.gov The chemical shift would be indicative of the substituents attached to the silicon. nist.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

For this compound, the mass spectrum would exhibit a characteristic pattern for a dibrominated compound. Due to the presence of two common isotopes of bromine, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, the molecular ion peak [M]⁺ would appear as a cluster of three peaks. These peaks would correspond to ions containing two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes, with an approximate intensity ratio of 1:2:1. nih.gov

The fragmentation of this compound under electron ionization (EI) would likely proceed through the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺). The [M-Br]⁺ fragment would still contain one bromine atom and thus would appear as a pair of peaks of nearly equal intensity, separated by two m/z units. Further fragmentation could involve the loss of the second bromine atom or the other methyl group. Analysis of the mass spectrum of the related isomer, 1,4-dibromo-2,5-dimethylbenzene, confirms these expected fragmentation patterns.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z Values | Notes |

| [M]⁺ | [C₈H₈Br₂]⁺ | 262, 264, 266 | Molecular ion cluster (1:2:1 ratio) |

| [M-Br]⁺ | [C₈H₈Br]⁺ | 183, 185 | Loss of one bromine atom (1:1 ratio) |

| [M-CH₃]⁺ | [C₇H₅Br₂]⁺ | 247, 249, 251 | Loss of a methyl group (1:2:1 ratio) |

| [C₈H₈]⁺ | [C₈H₈]⁺ | 104 | Loss of both bromine atoms |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion, from rearrangement after loss of bromine and methyl |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br).

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. This allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic crystal system. nist.gov Structural data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 663698 provides detailed information about its molecular geometry.

This crystallographic data would confirm the planarity of the benzene ring and reveal any minor distortions caused by the steric strain between the adjacent bulky bromine atoms. Furthermore, it would provide precise measurements of the C-C and C-Br bond lengths and the C-C-C bond angles within the benzene ring. Analysis of the packing of the molecules in the crystal lattice can also reveal non-covalent interactions, such as Br···Br or C-H···Br interactions, which influence the physical properties of the solid.

Elucidation of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

In the crystalline state, molecules of this compound are organized through a combination of halogen bonding and π-π stacking interactions. While detailed experimental studies on this specific compound are not extensively reported in publicly available literature, valuable insights can be drawn from the analysis of closely related structures, such as 1,2-dibromo-4,5-dimethoxybenzene. In this analogue, the crystal structure is significantly influenced by C-Br···Br-C halogen bonds, which are directional interactions where a halogen atom acts as an electrophilic species. journals4free.com These interactions, along with π-π stacking of the aromatic rings, lead to the formation of columnar arrays. journals4free.com It is highly probable that similar C-Br···Br-C halogen bonds and π-π stacking are the primary forces governing the crystal architecture of this compound. The electron-donating nature of the methyl groups in this compound would influence the electronic distribution of the aromatic ring, which in turn would modulate the strength and geometry of these non-covalent interactions.

Crystal Packing Architectures and Disorder Phenomena in Related Isomers

The crystal structure of this compound has been determined to be in a monoclinic system. The specific arrangement of the molecules in the crystal lattice is crucial for understanding its physical properties. The Cambridge Structural Database (CSD) entry for this compound is CCDC 663698, and the associated publication can be found with the DOI: 10.1107/S1600536807042602. nih.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure and reactivity of molecules, as well as for modeling the subtle non-covalent interactions that govern crystal packing.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

While specific DFT studies focusing solely on this compound are not prevalent in the literature, DFT methods are widely applied to similar halogenated aromatic compounds. nih.govmdpi.comrsc.org For this molecule, DFT calculations could be employed to determine key electronic properties. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the resulting HOMO-LUMO gap, can provide insights into the molecule's kinetic stability and reactivity. mdpi.com The mapping of the electrostatic potential surface would visualize the electron-rich and electron-poor regions of the molecule, identifying the likely sites for electrophilic and nucleophilic attack and for the formation of non-covalent interactions. The electron-donating methyl groups are expected to increase the electron density on the aromatic ring, influencing its reactivity in, for example, cross-coupling reactions.

Biological and Environmental Research Perspectives

Role in Medicinal Chemistry Research

1,2-Dibromo-4,5-dimethylbenzene is a key starting material in the multi-step synthesis of complex macrocyclic compounds known as phthalocyanines. Its specific role is as a precursor to 4,5-dimethyl-1,2-dicyanobenzene. This intermediate is crucial for the subsequent cyclotetramerization reaction, which forms the core phthalocyanine (B1677752) structure.

The process involves a nucleophilic substitution reaction where the bromo groups of this compound are replaced with cyano groups, yielding the dicyano-derivative. This molecule is then reacted with a metal salt, such as a zinc salt, to form peripherally substituted zinc(II) phthalocyanines. The dimethyl groups from the original precursor now decorate the outer edge of the final phthalocyanine molecule. These peripheral substitutions are not merely passive decorations; they influence the molecule's electronic properties and solubility, which are critical factors for its biological activity. Researchers have specifically investigated alkylamino-substituted zinc(II) phthalocyanines, derived through this synthetic pathway, for their potential as inhibitors against the human immunodeficiency virus (HIV).

Table 1: Synthesis Pathway from Precursor to Phthalocyanine

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound | Nucleophilic substitution of bromine with cyanide | 4,5-Dimethyl-1,2-dicyanobenzene |

| 2 | 4,5-Dimethyl-1,2-dicyanobenzene, Zinc Salt | Template-assisted cyclotetramerization | Peripherally-dimethylated Zinc(II) Phthalocyanine |

| 3 | Zinc(II) Phthalocyanine intermediate | Further functionalization (e.g., addition of alkylamino groups) | Biologically active Alkylamino Zinc(II) Phthalocyanine |

While direct research on the endocrine-disrupting properties of this compound is limited, significant investigation has been conducted on structurally analogous compounds, particularly brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA). nih.govvu.nl These studies are relevant due to the shared chemical features of a brominated aromatic core.

Convincing evidence shows that certain BFRs and their metabolites have the potential to disrupt endocrine systems at multiple points. nih.gov The mechanisms of disruption are varied; these compounds can mimic or interfere with natural hormones such as thyroid hormones and estrogens. nih.govwikipedia.org For example, the structural similarity between many BFRs and the thyroid hormones T3 and T4 allows them to compete for binding sites on transport proteins like transthyretin and on thyroid hormone receptors. wikipedia.orgendocrinedisruption.org Such interactions can interfere with normal thyroid hormone homeostasis. wikipedia.org Research has demonstrated that exposure to low, environmentally relevant doses of some BFRs during critical developmental windows can lead to significant effects on endocrine pathways. nih.gov Given that this compound is a brominated aromatic hydrocarbon, the findings for other BFRs provide a basis for considering its potential to exert similar endocrine-disrupting effects, highlighting an area for future toxicological research. nih.govnih.gov

Environmental Fate and Transport Studies (Research Approaches)

Research into the environmental fate of this compound falls under the broader study of halogenated and aromatic hydrocarbons, which are recognized as persistent and potentially hazardous environmental contaminants. nih.govnih.gov The primary research goal is to understand the compound's persistence, distribution, and degradation in different environmental compartments like soil, water, and air.

Key physicochemical properties are central to this research. Factors such as water solubility, vapor pressure, and the octanol-water partition coefficient (LogKow) are determined to predict the compound's mobility and potential for bioaccumulation. Aromatic compounds with halogen substitutions, like the two bromine atoms in this molecule, are often more resistant to natural degradation processes. nih.gov Research approaches therefore include laboratory-based biodegradation studies using microbial cultures and photodegradation experiments to assess its stability under various environmental conditions.

Furthermore, environmental monitoring studies may analyze soil and sediment samples from industrial areas to determine real-world concentrations and distribution patterns. nih.gov Because alkyl substitutions can decrease water solubility, alkylated aromatic hydrocarbons are known to be bioaccumulative. nih.gov The presence of both bromo- and methyl- groups on the benzene (B151609) ring makes understanding its environmental behavior a complex but critical research objective to assess its potential long-term impact.

Table 2: Physicochemical Properties of Dibromodimethylbenzene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 24932-48-7 | C₈H₈Br₂ | 263.96 | 85-89 sigmaaldrich.com | - |

| 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 | C₈H₈Br₂ | 263.96 | 72-74 sigmaaldrich.com | 261 sigmaaldrich.com |

Compound Name Reference Table

| Compound Name |

|---|

| This compound |

| 1,2-dicyano-4,5-dimethylbenzene |

| 1,4-Dibromo-2,5-dimethylbenzene |

| 1,5-Dibromo-2,4-dimethylbenzene |

| 4,5-dimethyl-1,2-dicyanobenzene |

| Alkylamino Zinc(II) Phthalocyanines |

| Polybrominated diphenyl ethers (PBDEs) |

| Tetrabromobisphenol A (TBBPA) |

Q & A

Q. What synthetic routes are effective for preparing 1,2-Dibromo-4,5-dimethylbenzene via electrophilic aromatic substitution?

Methodological Answer: The synthesis typically involves brominating 1,2-dimethylbenzene (or a derivative) under controlled conditions. A common approach employs bromine (Br₂) or a brominating agent like HBr/KBrO₃ in acetic acid. The methyl groups at positions 4 and 5 direct bromination to the ortho positions (1 and 2) due to their electron-donating nature. Key steps include:

- Reaction Setup : Use a heatable stirrer with a 250 mL Erlenmeyer flask, addition funnel, and ice bath for temperature control (0–5°C) .

- Purification : Recrystallize the crude product using ethanol or ethanol/water mixtures to isolate pure crystals .

- Safety : Handle bromine and HBr in a fume hood with PPE (gloves, goggles) due to corrosive and toxic hazards .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Expect two singlets in the aromatic region (~7.0–7.3 ppm for aromatic protons) and a singlet for methyl protons (~2.3 ppm) .

- Elemental Analysis : Verify C, H, and Br percentages (e.g., calculated for C₈H₈Br₂: C 36.40%, H 3.05%, Br 60.55%).

- Melting Point : Compare experimental mp with literature values (if available) to assess purity.

Q. What precautions are critical when handling brominated aromatic compounds like this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Collect halogenated waste separately and neutralize residual bromine with sodium disulfite before disposal .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools elucidate halogen bonding in this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of ethanol solutions .

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation.

- Refinement : Apply SHELXL for structure refinement, focusing on Br···Br or Br···π interactions (typical distances: 3.3–3.6 Å) .

- Computational Analysis : Perform density functional theory (DFT) calculations to map electrostatic potentials and validate intermolecular interactions .

Q. What role does this compound play in designing organic charge-transfer cocrystals for room-temperature phosphorescence (RTP)?

Methodological Answer:

- Donor-Acceptor Design : The compound acts as an electron-rich donor due to methyl groups, pairing with electron-deficient acceptors (e.g., pyromellitic diimides) to form cocrystals .

- Phosphorescence Tuning : Vary donor strength by substituting Br with heavier halogens (e.g., iodine) to enhance spin-orbit coupling and RTP efficiency .

- Characterization : Use steady-state/time-resolved photoluminescence spectroscopy to measure emission lifetimes and quantum yields .

Q. How can regioselectivity challenges in brominating di-substituted benzene derivatives be addressed computationally?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.